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molecular formula C14H25NO4 B1316106 Ethyl N-Boc-4-methylpiperidine-4-carboxylate CAS No. 189442-87-3

Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Cat. No. B1316106
M. Wt: 271.35 g/mol
InChI Key: ZQZVWDXMUCTNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181234B2

Procedure details

To an ice-cold solution of O1-tert-butyl O4-ethyl 4-methylpiperidine-1,4-dicarboxylate (1 g, 3.68 mmol) in 1,4-dioxane (10 mL) was added HCl-1,4-dioxane (4.0 M, 15 mL) solution. The mixture was stirred at rt for 30 minutes. After completion of reaction (by TLC), solvent was evaporated to obtain brown solid material (0.90 g) that was carried forward to the next step without purification. MS: 172.16 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.[ClH:20].O1CCOCC1>O1CCOCC1>[ClH:20].[CH3:1][C:2]1([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1 |f:1.2,4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
15 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction (by TLC), solvent
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.CC1(CCNCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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